molecular formula C23H24N2O3 B5176743 N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No. B5176743
M. Wt: 376.4 g/mol
InChI Key: YOFNWFOOKXAPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a chemical compound that has been studied for its potential application in scientific research. This compound belongs to the class of isoindolinone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. It has also been suggested that this compound may exert its neuroprotective effects by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-β peptides.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits various biological activities, making it a potential candidate for the development of new drugs. Another advantage is that this compound can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential application in scientific research.

Future Directions

There are several future directions for the research of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide. One of the future directions is to further investigate the mechanism of action of this compound. This may provide insights into its potential application in the treatment of various diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide information on its optimal dosage and administration route. Additionally, further studies are needed to evaluate the safety and toxicity of this compound, which is essential for its potential clinical application.

Synthesis Methods

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide can be synthesized using various methods. One of the commonly used methods is the reaction of 3-phenylpropanoic acid with cyclohexylamine, followed by the reaction with phthalic anhydride to form the isoindolinone derivative. Another method involves the reaction of 3-phenylpropanoic acid with cyclohexylamine and phosgene to form the corresponding acid chloride, which is then reacted with phthalimide to form the isoindolinone derivative.

Scientific Research Applications

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been studied for its potential application in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective activities. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21(24-17-11-5-2-6-12-17)20(15-16-9-3-1-4-10-16)25-22(27)18-13-7-8-14-19(18)23(25)28/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFNWFOOKXAPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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